![molecular formula C11H15BrO B12092882 [2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
[2-(3-Bromopropoxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Bromopropoxy)ethyl]benzene is an organic compound with the molecular formula C11H15BrO. It is a brominated ether derivative of ethylbenzene, characterized by the presence of a bromopropoxy group attached to the ethyl chain of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Bromopropoxy)ethyl]benzene typically involves the reaction of ethylbenzene with 3-bromopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an etherification mechanism, where the hydroxyl group of 3-bromopropanol reacts with the ethyl group of ethylbenzene to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3-Bromopropoxy)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding propoxyethylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of propoxyethylbenzene.
Applications De Recherche Scientifique
[2-(3-Bromopropoxy)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of [2-(3-Bromopropoxy)ethyl]benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The bromine atom in the bromopropoxy group can participate in electrophilic or nucleophilic reactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(3-Chloropropoxy)ethyl]benzene: Similar structure but with a chlorine atom instead of bromine.
[2-(3-Iodopropoxy)ethyl]benzene: Similar structure but with an iodine atom instead of bromine.
[2-(3-Methoxypropoxy)ethyl]benzene: Similar structure but with a methoxy group instead of bromine.
Uniqueness
The presence of the bromine atom in [2-(3-Bromopropoxy)ethyl]benzene imparts unique reactivity compared to its chloro, iodo, and methoxy analogs. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can participate in specific biological interactions, potentially leading to unique therapeutic properties .
Propriétés
Formule moléculaire |
C11H15BrO |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
2-(3-bromopropoxy)ethylbenzene |
InChI |
InChI=1S/C11H15BrO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Clé InChI |
KMKDBZMDKNJTPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



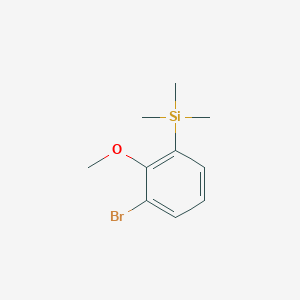

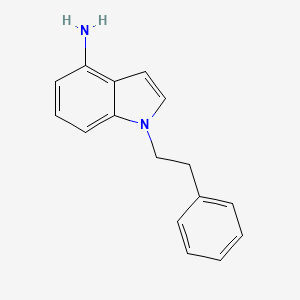
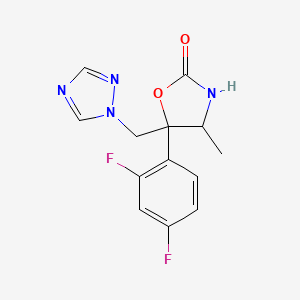
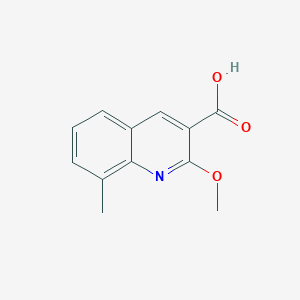

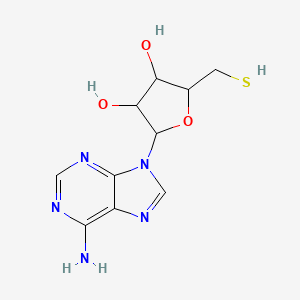
![5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B12092849.png)
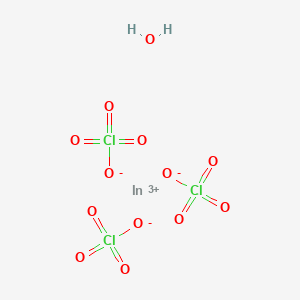
![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)
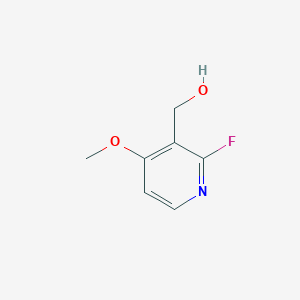
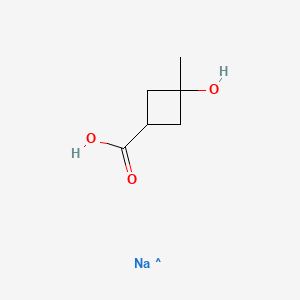
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)
